Dansylcadaverine

Descripción

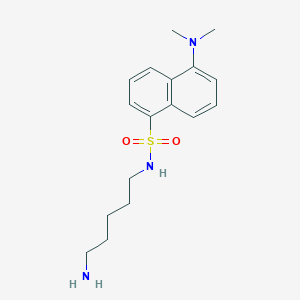

Dansylcadaverine (N-(5-aminopentyl)-5-dimethylaminonaphthalene-1-sulfonamide) is a fluorescent compound widely used in cell biology and biochemistry. It serves as a substrate for transglutaminases, enzymes that catalyze protein cross-linking via ε-(γ-glutamyl)lysine bonds . Its fluorescent properties enable tracking of transglutaminase activity, protein-protein interactions, and endocytic processes . Notably, this compound inhibits receptor-mediated endocytosis (RME) by interfering with clathrin-coated pit formation , a mechanism critical in viral entry, nanoparticle uptake, and hormone internalization. It also exhibits lysosomotropic effects, delaying intracellular processing of pathogens like murine hepatitis virus (MHV) .

Propiedades

IUPAC Name |

N-(5-aminopentyl)-5-(dimethylamino)naphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2S/c1-20(2)16-10-6-9-15-14(16)8-7-11-17(15)23(21,22)19-13-5-3-4-12-18/h6-11,19H,3-5,12-13,18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLEBFEHOJICQQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40143788 | |

| Record name | Monodansylcadaverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10121-91-2 | |

| Record name | Monodansylcadaverine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10121-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monodansylcadaverine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010121912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monodansylcadaverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(5-aminopentyl)-5-(dimethylamino)naphthalene-1-sulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONODANSYLCADAVERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9N81SC5HD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Monodansilcadaverina se sintetiza mediante la reacción de la cadaverina con cloruro de dansilo. La reacción típicamente ocurre en un solvente orgánico como la dimetilformamida (DMF) o el diclorometano (DCM) en condiciones básicas proporcionadas por una base como la trietilamina. La reacción procede de la siguiente manera:

- Disolver la cadaverina en el solvente.

- Agregar cloruro de dansilo a la solución.

- Introducir la base en la mezcla de reacción.

- Agitar la mezcla a temperatura ambiente o a temperaturas ligeramente elevadas hasta que la reacción esté completa.

- Purificar el producto utilizando técnicas cromatográficas .

Métodos de producción industrial: Los pasos clave implican asegurar la pureza de los reactivos, mantener las condiciones de reacción y emplear métodos de purificación eficientes para obtener altos rendimientos del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones: Monodansilcadaverina experimenta varios tipos de reacciones químicas, que incluyen:

Reacciones de sustitución: El grupo dansilo puede sustituirse por otros grupos funcionales en condiciones específicas.

Reacciones de oxidación y reducción: El compuesto puede participar en reacciones redox, aunque estas son menos comunes en aplicaciones típicas.

Reactivos y condiciones comunes:

Reacciones de sustitución: Se pueden usar reactivos como nucleófilos (p. ej., aminas, tioles) en condiciones básicas.

Reacciones de oxidación y reducción: Se pueden emplear agentes oxidantes como el peróxido de hidrógeno o agentes reductores como el borohidruro de sodio.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución con aminas pueden producir aminas dansiladas .

4. Aplicaciones en la investigación científica

Monodansilcadaverina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizada como sonda fluorescente para estudiar interacciones moleculares y mecanismos de reacción.

Biología: Empleada para marcar vacuolas autofágicas, permitiendo a los investigadores estudiar los procesos de autofagia en las células.

Medicina: Investigada por su potencial para inhibir la endocitosis mediada por clatrina, lo que tiene implicaciones en la comprensión de los mecanismos de captación celular y el desarrollo de estrategias terapéuticas.

Industria: Utilizada en el desarrollo de tintes y sondas fluorescentes para diversas aplicaciones analíticas

Aplicaciones Científicas De Investigación

Endocytosis Inhibition

Dansylcadaverine is primarily recognized for its role as an endocytosis inhibitor . It has been shown to interfere with receptor-mediated endocytosis in various cell types, including:

- Human Proximal Tubular Cells (HK-2) : this compound effectively inhibits the uptake of epidermal growth factor (EGF) and alpha 2-macroglobulin, demonstrating its potential in studying endocytic pathways .

- Mouse Macrophages (J774A.1) : Research indicates that this compound can disrupt the internalization processes in these immune cells, providing insights into macrophage function and signaling .

- Human Epithelial Cells (A549) : The compound has been utilized to assess the mechanisms of endocytosis in lung epithelial cells, highlighting its versatility across different cell types .

The mechanism by which this compound exerts its inhibitory effects is attributed to its ability to covalently bond with cellular membranes, thereby altering membrane dynamics and receptor availability for internalization .

Autophagy Research

This compound also plays a significant role in the study of autophagy , particularly in identifying autophagic vacuoles. Its fluorescent properties allow for:

- Visualization of Autophagic Vacuoles : In cardiomyocytes, this compound has been used for fluorescence microscopy studies to label autophagic structures, aiding in the understanding of autophagic processes under various physiological and pathological conditions .

- Monothis compound (MDC) Staining : This derivative is employed in MDC staining protocols to visualize autophagy in fibroblasts from patients with ankylosing spondylitis, thus contributing to the understanding of disease mechanisms .

Therapeutic Potential

Recent studies have explored the therapeutic implications of this compound:

- Viral Inhibition : this compound has been reported to exhibit antiviral properties by inhibiting the uptake of vesicular stomatitis virus (VSV) more effectively than traditional antiviral agents like amantadine. This suggests a potential application in virology for developing antiviral strategies .

- Cellular Signaling Modulation : In studies involving adrenocorticotropic hormone (ACTH), this compound was identified as a potent inhibitor of receptor internalization pathways, indicating its role in modulating cellular signaling cascades .

Case Studies and Research Findings

Mecanismo De Acción

Monodansilcadaverina ejerce sus efectos principalmente a través de su capacidad para unirse a objetivos moleculares específicos:

Pozos cubiertos de clatrina: Estabiliza los pozos cubiertos de clatrina, inhibiendo así la endocitosis mediada por clatrina.

Transglutaminasas: Actúa como sustrato para las transglutaminasas, que catalizan la incorporación del compuesto en las proteínas, afectando procesos celulares como la autofagia

Comparación Con Compuestos Similares

Mechanistic Differentiation in Endocytosis Inhibition

Dansylcadaverine’s primary mode of action involves blocking clathrin-mediated endocytosis (CME) by preventing ligand clustering in coated pits . This contrasts with other inhibitors:

- Wortmannin: Targets phosphatidylinositol 3-kinase (PI3K), inhibiting macropinocytosis and phagocytosis. Unlike this compound, it has minimal impact on CME .

- Chlorpromazine : Disrupts clathrin lattice assembly but induces cytotoxicity, limiting its utility .

- Sulfonadyns : Newer dynamin I GTPase inhibitors with 10-fold higher potency than this compound in blocking CME (IC₅₀ <30 μM vs. This compound’s IC₅₀ >100 μM) .

Table 1: Key Endocytosis Inhibitors

| Compound | Target | Mechanism | Specificity | Potency (IC₅₀) |

|---|---|---|---|---|

| This compound | Transglutaminases/CME | Blocks ligand clustering | Clathrin-mediated endocytosis | ~100 μM |

| Wortmannin | PI3K | Inhibits macropinocytosis | Fluid-phase uptake | ~10 nM |

| Sulfonadyn 33 | Dynamin I GTPase | GTP-competitive inhibition | CME and synaptic vesicle endocytosis | <4 μM (Dyn I) |

Transglutaminase Substrate Specificity

This compound is uniquely incorporated into γ-glutaminyl residues during transglutaminase reactions, enabling fluorescence-based tracking . In contrast:

Table 2: Transglutaminase-Related Probes

| Compound | Function | Application |

|---|---|---|

| This compound | Substrate for transglutaminases | Protein cross-linking, autophagy |

| IADC | Alkylates sulfhydryl groups | Protein chemistry (Cys labeling) |

| Monothis compound | Inhibits 17-ketosteroid reductase | Steroid metabolism studies |

Viral Entry Inhibition

This compound’s efficacy varies across viruses due to differences in entry pathways:

- VSV (Vesicular Stomatitis Virus) : Replication inhibited dose-dependently (Fig. 5B, ), as it relies on clathrin-mediated endocytosis.

- MHV (Murine Hepatitis Virus) : Shows minimal replication inhibition (~4-hour delay), utilizing pH-independent fusion .

- Bombyx mori cypovirus (BmCPV) : this compound reduces infectivity by ~60%, comparable to chlorpromazine .

Table 3: Antiviral Effects of this compound

Synergistic Effects with Targeted Therapies

This compound enhances the efficacy of IGF1R inhibitors in cancer models:

Figure 1: Synergy in M12 Prostate Cancer Cells

| Treatment | Proliferation Inhibition (%) |

|---|---|

| AEW541 alone | 5 |

| AG1024 alone | 40 |

| This compound alone | 60 |

| AEW541 + this compound | 85 |

| AG1024 + this compound | 95 |

Nanoparticle Uptake Modulation

This compound’s geometric selectivity in nanoparticle internalization:

- Spherical nanoparticles: Uptake blocked by ~70% via CME inhibition.

- Worm-like nanoparticles: Partial inhibition (~30%), as macropinocytosis (wortmannin-sensitive) dominates .

Actividad Biológica

Dansylcadaverine is a fluorescent derivative of cadaverine that has garnered attention in biological research due to its unique properties and interactions with cellular processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular functions, and potential applications in biomedical research.

Chemical Structure and Properties

This compound is characterized by the presence of a dansyl group (5-(dimethylamino)naphthalene-1-sulfonyl) attached to a cadaverine backbone. The dansyl moiety provides fluorescence properties, making it useful as a tracer in biological systems. The compound's fluorescence is sensitive to the local environment, particularly the polarity and acidity, which can be exploited in various experimental setups.

- Inhibition of Endocytosis : Research indicates that this compound interferes with endocytosis by covalently coupling to cellular membranes. This interaction may prevent the clustering of receptors in clathrin-coated pits, thereby inhibiting internalization processes essential for cellular signaling and nutrient uptake .

- Cell Proliferation Effects : this compound has been shown to affect cell proliferation across various cell lines. In studies involving MCF7 (breast cancer), MCF10A (non-tumorigenic breast epithelial), M12, and P69 cells, treatment with this compound resulted in altered proliferation rates, suggesting its potential role as a modulator of cell growth .

Table 1: Summary of Biological Activities

Case Studies

- Endocytosis Study : A study investigated the effects of this compound on epidermal growth factor (EGF) internalization. The findings suggested that this compound inhibits EGF clustering necessary for its uptake, highlighting its potential as a tool for studying receptor-mediated endocytosis .

- Cell Proliferation Study : Another study assessed the impact of this compound on various breast epithelial cell lines. Results indicated that this compound could modulate proliferation in a dose-dependent manner, providing insights into its role in cancer biology and potential therapeutic applications .

Applications in Biomedical Research

The unique properties of this compound make it a valuable compound in several areas of biomedical research:

- Fluorescent Tracing : Its fluorescence allows for visualization in live-cell imaging studies, enabling researchers to track cellular processes in real-time.

- Investigating Cellular Mechanisms : By modulating endocytic pathways and cell proliferation, this compound serves as an important tool for exploring fundamental cellular mechanisms.

- Potential Therapeutic Uses : Understanding how this compound influences cell behavior may lead to novel approaches in cancer treatment or regenerative medicine.

Q & A

Q. What is the standard protocol for using Dansylcadaverine to detect autophagic vacuoles in cell culture?

- Methodological Answer : Seed cells in 6-well plates (3×10⁴ cells/well) and incubate at 37°C in 5% CO₂ for 24 hours. After treatment, add 50 mM this compound and incubate for 15 minutes. Wash cells 3× with PBS and visualize fluorescence using a confocal microscope (e.g., Leica TCS 4D). Include controls with autophagy-inducing agents (e.g., rapamycin) and inhibitors (e.g., chloroquine) to validate specificity .

Q. How should this compound be prepared and stored to maintain stability?

- Methodological Answer : Prepare stock solutions in methanol (50 mM) or DMSO (60 mg/mL) with sonication. Store aliquots at -20°C (powder stable for 3 years) or -80°C (solution stable for 2 years). Avoid repeated freeze-thaw cycles to prevent degradation. Validate solubility in acetic acid (50 mg/mL with heat/sonication) or methanol/DMSO, though independent verification is recommended .

Q. How does this compound act as a substrate for transglutaminase in protein crosslinking studies?

- Methodological Answer : this compound competes with lysine residues (e.g., in thymosin β4 or actin) for transglutaminase-mediated crosslinking. Use 100 µM this compound to reduce endogenous crosslinking. Monitor fluorescence to quantify labeled proteins via SDS-PAGE or confocal microscopy. Include controls without transglutaminase to confirm enzyme dependency .

Q. What experimental controls are essential for this compound-based fluorescence assays?

- Methodological Answer : (1) Negative controls : Omit this compound or use lysosomal inhibitors (e.g., bafilomycin A1) to block autophagosome-lysosome fusion. (2) Positive controls : Treat cells with autophagy inducers (e.g., starvation). (3) Solvent controls : Match DMSO/methanol concentrations to exclude solvent toxicity. Use statistical tools (e.g., ANOVA) to validate significance .

Q. How does this compound inhibit receptor-mediated endocytosis?

- Methodological Answer : this compound (20–50 µM) blocks clathrin-coated pit formation by inhibiting transglutaminase, which disrupts receptor clustering. Pre-treat cells for 30–60 minutes before adding ligands (e.g., EGF). Validate inhibition using fluorescent ligands (e.g., FITC-EGF) and compare with alternative inhibitors (e.g., dynasore). Note cell-type variability in susceptibility .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s efficacy in endocytosis inhibition?

- Methodological Answer : Variability arises from differences in cell type, ligand concentration, and assay duration. Use orthogonal methods: (1) Combine with wortmannin (PI3K inhibitor for macropinocytosis) to isolate clathrin-mediated pathways. (2) Quantify uptake via flow cytometry and confocal imaging. (3) Perform dose-response curves (10–100 µM) to identify optimal concentrations. Reference studies reporting cell-specific effects .

Q. What synergistic effects occur when combining this compound with IGF1R inhibitors in cancer cell studies?

- Methodological Answer : Co-treatment with this compound (50 µM) and IGF1R inhibitors (e.g., AG1024) enhances proliferation inhibition in M12 prostate cancer cells (~95% vs. 40% with AG1024 alone). Design experiments with staggered dosing (pre-treat with this compound for 1 hour before adding inhibitors). Use MTT assays and statistical validation (p≤0.01) to confirm synergy .

Q. How does this compound’s competitive binding affect protein interaction studies?

- Methodological Answer : this compound competes with lysine residues in proteins like actin for transglutaminase binding. Use Förster resonance energy transfer (FRET) or co-immunoprecipitation to monitor displacement. Titrate this compound (10–200 µM) to determine IC₅₀ values. Include mass spectrometry to identify labeled residues .

Q. How can this compound distinguish between clathrin-mediated and fluid-phase endocytosis?

- Methodological Answer : Pair this compound (clathrin inhibition) with wortmannin (macropinocytosis inhibition). Use fluorescent dextran (fluid-phase marker) and transferrin (clathrin-dependent marker). Quantify colocalization via image analysis (e.g., ImageJ). Note that this compound may partially block fluid-phase uptake in certain cell lines, requiring validation with siRNA knockdown of clathrin .

Q. What quantitative methods are recommended for measuring autophagic flux using this compound?

- Methodological Answer :

Combine this compound staining with LC3-II immunoblotting or GFP-LC3 puncta counts. Normalize fluorescence intensity to protein content or cell number. Use lysosomal inhibitors (e.g., chloroquine) to distinguish autophagosome formation vs. degradation. Apply linear regression models to correlate fluorescence with autophagy markers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.